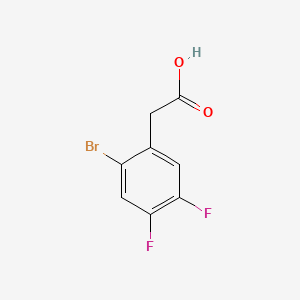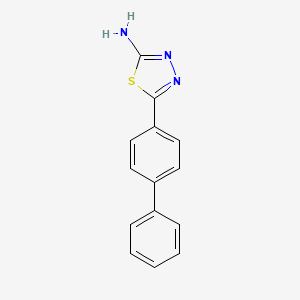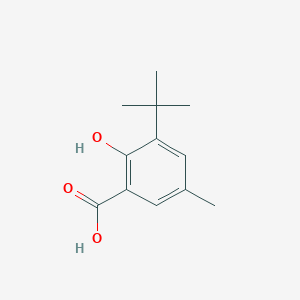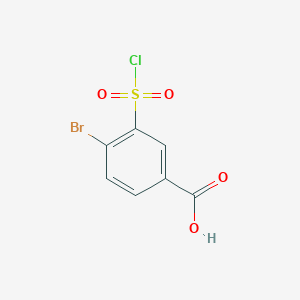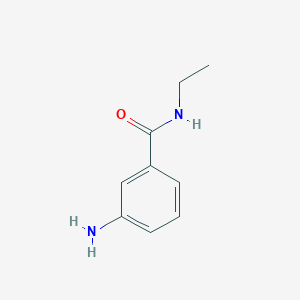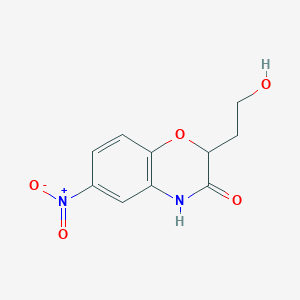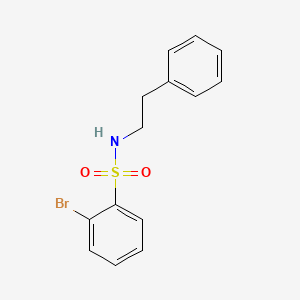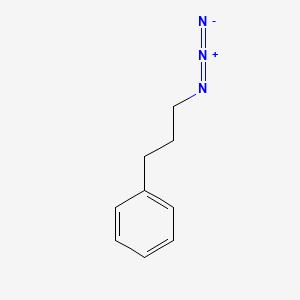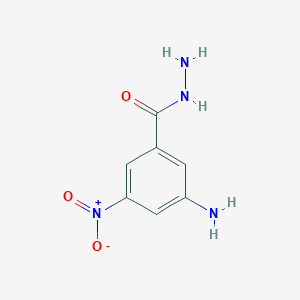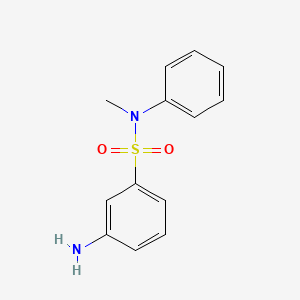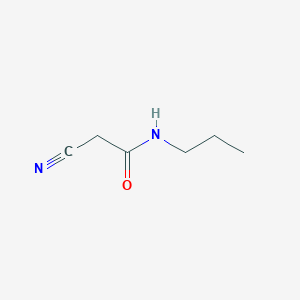
2-cyano-N-propylacetamide
Overview
Description
2-Cyano-N-propylacetamide is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group (CN) and an acetamide moiety within its molecular structure. The compound is utilized in the field of medicinal chemistry for the development of compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of derivatives of 2-cyano-N-propylacetamide involves the reaction of appropriate precursors such as amino heterocycles with cyanoacetate or its derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can be further modified to produce a variety of heterocyclic systems .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-propylacetamide derivatives is often analyzed using computational methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2). These studies can confirm the conformation of the compounds in the crystal and in solution, as demonstrated in the analysis of 2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide .
Chemical Reactions Analysis
2-Cyano-N-propylacetamide derivatives undergo various chemical reactions to form heterocyclic compounds. These reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. The choice of reaction pathway can lead to the formation of diverse heterocyclic structures such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . Additionally, 2-cyano-N-arylacetamide reagents have been used to synthesize nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-propylacetamide derivatives are influenced by the functional groups present in the molecule. These properties are crucial for the compound's reactivity and its potential biological activity. The synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, FTIR, and HRMS to confirm their structure and purity .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of compounds derived from 2-cyano-N-propylacetamide. For example, derivatives synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown high inhibitory effects against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Molecular docking studies have also been conducted to predict the interaction of these compounds with biological targets, providing insights into their potential as antimicrobial agents . Additionally, novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting significant inhibitory activity against cancer cell lines .
Scientific Research Applications
1. Cyanoacetylation of Amines
- Application Summary: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
2. Synthesis of New Coumarin Derivatives
- Application Summary: 2-Cyano-N-propylacetamide is used in the synthesis of new coumarin derivatives with antifungal activity .
- Methods of Application: The synthesis of these new coumarin derivatives is carried out in short, solvent-free, and eco-friendly conditions, thanks to microwave activation .
- Results or Outcomes: The newly synthesized compounds were evaluated for their antifungal activity against a new fungal strain of Aspergillus niger . Most of the compounds have shown inhibition of the investigated fungal strain .
3. Proteomics Research
- Application Summary: 2-cyano-N-propylacetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.
4. Synthesis of Heterocycles
- Application Summary: Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
5. Radical Cascade Reactions
- Application Summary: The application of the cyano group as a radical acceptor in cascade reactions provides diverse opportunities for the convenient construction of various important heterocycles and carbocycles .
- Results or Outcomes: Such synthetic strategies will open new ways for the rapid buildup of molecular complexity .
6. Proteomics Research
properties
IUPAC Name |
2-cyano-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h2-3,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWFLDZVDBAJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403215 | |
| Record name | 2-cyano-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-propylacetamide | |
CAS RN |
52493-35-3 | |
| Record name | 2-cyano-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-N-propylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

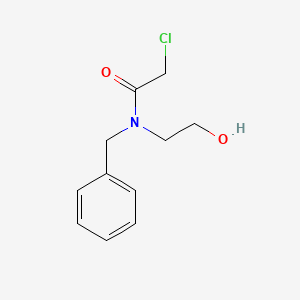
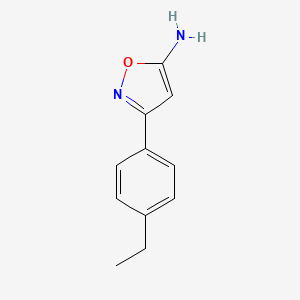
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
